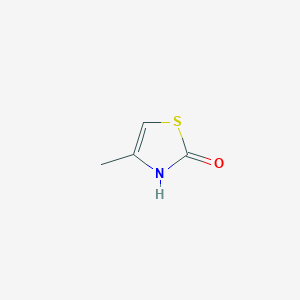

4-Methylthiazol-2(3H)-on

Übersicht

Beschreibung

4-Methyl-1,3-thiazol-2(3H)-one (MT) is a chemical compound that has been studied extensively for its potential applications in laboratory experiments and scientific research. It is a heterocyclic compound that is composed of a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. MT is a colorless, odorless, and water-soluble compound that has a wide range of potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclen

4-Methylthiazol-2(3H)-on dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Diese Verbindungen sind strukturell vielfältig und haben aufgrund ihrer biologischen Aktivitäten bedeutende Anwendungen in der pharmazeutischen Chemie . So können beispielsweise Thiazolo[4,5-b]pyridine und Pyrano[2,3-d]pyrimidin-Derivate hergestellt werden, die in der Medikamentenentwicklung für Krankheiten wie Krebs vielversprechend sind .

Antitumoraktivität

Thiazol-Derivate, einschließlich derer, die von this compound abgeleitet sind, wurden auf ihre Antitumoreigenschaften hin untersucht. Einige synthetisierte Verbindungen zeigten Wirksamkeit gegen Brustkrebszelllinien, was auf ihr Potenzial als Therapeutika hindeutet . Der strukturelle Thiazol-Motiv ist in vielen Naturprodukten vorhanden, was die laufenden Forschungsarbeiten zu seinen Antitumoranwendungen unterstützt.

Korrosionsschutz

Die Derivate von this compound wurden auf ihre Verwendung als Korrosionsinhibitoren untersucht. Diese Verbindungen können Metalle wie C38-Stahl vor Korrosion schützen, insbesondere in sauren Umgebungen wie 1M HCl. Ihre Wirksamkeit wurde durch Gewichtsverlust, elektrochemische Messungen und XPS-Studien bestätigt . Diese Anwendung ist in industriellen Umgebungen von entscheidender Bedeutung, in denen die Erhaltung von Metallen unerlässlich ist.

Biologische Eigenschaften

Thiazol-Derivate weisen eine große Bandbreite an biologischen Eigenschaften auf. Es wurde festgestellt, dass sie antibakterielle, antifungale, entzündungshemmende, antivirale, antimalarielle und anti-HIV-Aktivitäten besitzen . Dies macht this compound zu einer wichtigen Verbindung für die Entwicklung neuer Medikamente mit diesen Eigenschaften.

Schmerztherapie-Medikamente

Verbindungen, die aus this compound synthetisiert werden, sind an der Entwicklung von Schmerztherapie-Medikamenten beteiligt. Sie wirken als Fibrinogen-Rezeptor-Antagonisten mit antithrombotischer Aktivität, was bei der Behandlung von Erkrankungen im Zusammenhang mit Schmerzen und Entzündungen von Vorteil ist .

Medikamentenentwicklung gegen Fettleibigkeit und Hyperlipidämie

Pyrano[2,3-d]thiazole, die aus this compound synthetisiert werden können, zeigen vielversprechende Ergebnisse in der Medikamentenentwicklung gegen Fettleibigkeit und Hyperlipidämie. Diese Krankheiten sind wichtige Gesundheitsprobleme und die Entwicklung wirksamer Behandlungen ist in der pharmazeutischen Industrie von großem Interesse .

Wirkmechanismus

Target of Action

4-Methylthiazol-2(3H)-one, also known as 4-Methyl-1,3-thiazol-2(3H)-one or 4-methyl-3H-1,3-thiazol-2-one, is a compound that has been found to have a wide range of targets. It has been shown to interact with various receptors and enzymes, playing a significant role in numerous biological processes .

Mode of Action

The interaction of 4-Methylthiazol-2(3H)-one with its targets results in a variety of changes. For instance, it has been found to inhibit the aggregation factor of human platelets , act as an antagonist against UDP-N-acetylmuramate/l-alanine ligase , and serve as a corrosion inhibitor .

Biochemical Pathways

4-Methylthiazol-2(3H)-one affects several biochemical pathways. It has been found to inhibit urokinase , a key enzyme in the plasminogen activation pathway, which plays a crucial role in fibrinolysis. It also inhibits bacterial DNA gyrase B , an enzyme involved in DNA replication.

Pharmacokinetics

Its molecular properties suggest that it may have good bioavailability .

Result of Action

The action of 4-Methylthiazol-2(3H)-one at the molecular and cellular level results in a variety of effects. For instance, it has been found to have antitumor activity against a breast cancer cell line . It also acts as a corrosion inhibitor, forming a protective film on the steel surface .

Action Environment

The action, efficacy, and stability of 4-Methylthiazol-2(3H)-one can be influenced by various environmental factors. For example, its corrosion inhibition efficiency increases with an increase in concentration

Biochemische Analyse

Cellular Effects

The effects of 4-Methyl-1,3-thiazol-2(3H)-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the phosphorylation of Smad2/3, which is a critical step in the TGF-β signaling pathway . This inhibition can lead to alterations in gene expression and impact cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-Methyl-1,3-thiazol-2(3H)-one exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of ALK5, preventing the phosphorylation of Smad2/3 . This inhibition disrupts the TGF-β signaling pathway, leading to changes in gene expression and cellular responses. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-1,3-thiazol-2(3H)-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 4-Methyl-1,3-thiazol-2(3H)-one can lead to sustained inhibition of the TGF-β signaling pathway, resulting in prolonged changes in cellular behavior.

Dosage Effects in Animal Models

The effects of 4-Methyl-1,3-thiazol-2(3H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

4-Methyl-1,3-thiazol-2(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation, leading to the formation of metabolites that can further influence cellular functions . These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-Methyl-1,3-thiazol-2(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Subcellular Localization

4-Methyl-1,3-thiazol-2(3H)-one exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall impact on cellular processes.

Eigenschaften

IUPAC Name |

4-methyl-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEVDFFLOPFGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277848 | |

| Record name | 4-Methyl-1,3-thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32497-10-2 | |

| Record name | 32497-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1,3-thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2,3-dihydro-1,3-thiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

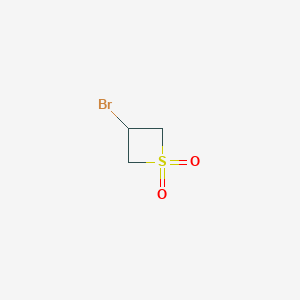

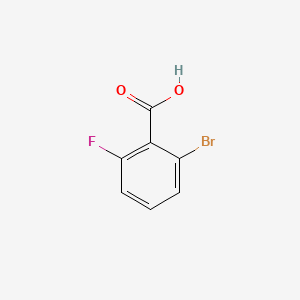

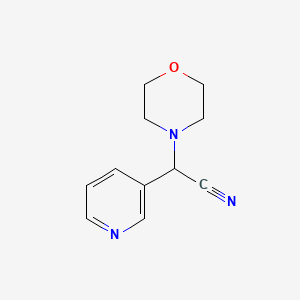

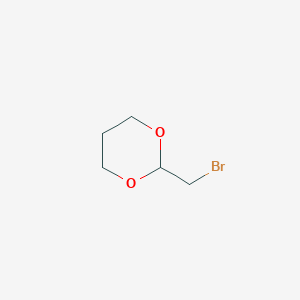

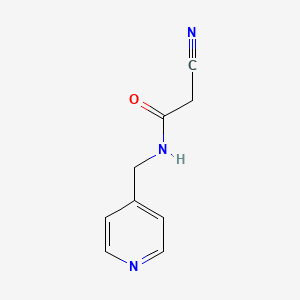

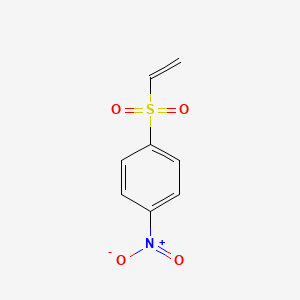

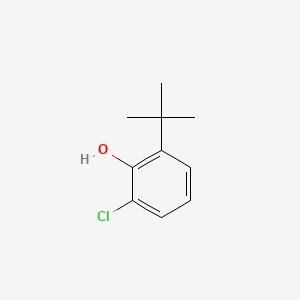

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)

![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)

![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)

![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)